6-Chloro-N2-isobutylpyridine-2,3-diamine
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Overview
Description
6-Chloro-N2-isobutylpyridine-2,3-diamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and an isobutyl group attached to the nitrogen atom at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-isobutylpyridine-2,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropyridine-2,3-diamine.
Alkylation: The 6-chloropyridine-2,3-diamine is then subjected to alkylation using isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-isobutylpyridine-2,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with different functional groups.
Scientific Research Applications
6-Chloro-N2-isobutylpyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N2-isobutylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3-diaminopyridine: Similar structure but lacks the isobutyl group.
N2-Isobutylpyridine-2,3-diamine: Similar structure but lacks the chloro group.
6-Chloro-N2-methylpyridine-2,3-diamine: Similar structure but has a methyl group instead of an isobutyl group.
Uniqueness
6-Chloro-N2-isobutylpyridine-2,3-diamine is unique due to the presence of both the chloro and isobutyl groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14ClN3 |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
6-chloro-2-N-(2-methylpropyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H14ClN3/c1-6(2)5-12-9-7(11)3-4-8(10)13-9/h3-4,6H,5,11H2,1-2H3,(H,12,13) |
InChI Key |
SCBGVYQKYQKVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=N1)Cl)N |
Origin of Product |
United States |
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